molecular formula C20H29N3O6 B13734456 7-Butoxy-3-(2-(diethylamino)ethyl)-4(3H)-quinazolinone oxalate CAS No. 35739-56-1

7-Butoxy-3-(2-(diethylamino)ethyl)-4(3H)-quinazolinone oxalate

Cat. No.: B13734456
CAS No.: 35739-56-1
M. Wt: 407.5 g/mol
InChI Key: XVYZGSVRXWOPCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Butoxy-3-(2-(diethylamino)ethyl)-4(3H)-quinazolinone oxalate is a synthetic quinazolinone derivative characterized by a 4(3H)-quinazolinone core substituted at positions 3 and 5. The oxalate salt form improves solubility and bioavailability, making it suitable for pharmaceutical applications. Quinazolinones are known for diverse biological activities, including sedative, anticonvulsant, and psychotropic effects, depending on substituent patterns .

Properties

CAS No.

35739-56-1

Molecular Formula

C20H29N3O6

Molecular Weight

407.5 g/mol

IUPAC Name

7-butoxy-3-[2-(diethylamino)ethyl]quinazolin-4-one;oxalic acid

InChI

InChI=1S/C18H27N3O2.C2H2O4/c1-4-7-12-23-15-8-9-16-17(13-15)19-14-21(18(16)22)11-10-20(5-2)6-3;3-1(4)2(5)6/h8-9,13-14H,4-7,10-12H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

XVYZGSVRXWOPCV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C(=O)N(C=N2)CCN(CC)CC.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthesis of the 7-Butoxy Substituent on the Quinazolinone Core

The introduction of a butoxy group at the 7-position of quinazolinone typically involves nucleophilic substitution of a 7-hydroxyquinazolinone intermediate with an appropriate alkyl halide, such as 1-bromobutane or 1,4-dibromobutane derivatives. This step is analogous to the preparation of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, which has been extensively studied and optimized in various solvents and conditions.

Key reaction parameters include:

Parameter Typical Conditions Yield (%) Notes
Base Potassium carbonate (K2CO3) or sodium hydroxide (NaOH) 73-85 Potassium carbonate is preferred for milder conditions
Solvent Acetonitrile, N,N-dimethylformamide (DMF), 1-propanol, ethanol 73-85 Polar aprotic solvents like DMF and acetonitrile improve reaction rates
Temperature 30-90 °C 6-16 h Heating under reflux or controlled temperatures enhances substitution
Alkylating agent 1,4-dibromobutane or 1-bromobutane - Excess alkyl halide ensures complete substitution
Phase transfer catalyst Aliquat 336 (tricaprylylmethylammonium chloride) ~72 Improves reaction rate and selectivity in biphasic systems

Example synthesis (adapted):

  • 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (starting material) is reacted with 1,4-dibromobutane in the presence of potassium carbonate and a phase transfer catalyst in toluene-water mixture at reflux for 2 hours.
  • The reaction mixture is worked up by extraction, concentration, and crystallization to isolate 7-(4-bromobutoxy)-3,4-dihydroquinolinone.
  • Purification by recrystallization or chromatography yields the intermediate with purity >85% and yields ranging from 73% to 85% depending on conditions.

This intermediate can then be converted to the butoxy derivative by substitution of the bromide with butoxy groups or further functionalization steps.

Introduction of the 3-(2-(Diethylamino)ethyl) Side Chain

The aminoalkylation at the 3-position of quinazolinone is generally achieved via nucleophilic substitution or reductive amination strategies involving 2-(diethylamino)ethyl halides or related intermediates.

  • The 3-position on quinazolinone can be activated for substitution by halogenation or by utilizing reactive intermediates such as 3-chloro or 3-bromo derivatives.
  • Reaction with 2-(diethylamino)ethyl bromide or chloride under basic conditions (e.g., potassium carbonate) in polar solvents (DMF or acetonitrile) at mild heating results in alkylation.
  • Protection/deprotection steps may be required to avoid side reactions on the quinazolinone nitrogen.

Formation of the Oxalate Salt

After obtaining the free base of 7-Butoxy-3-(2-(diethylamino)ethyl)-4(3H)-quinazolinone , the oxalate salt is prepared by:

  • Dissolving the free base in an appropriate solvent such as ethanol or methanol.
  • Adding oxalic acid (usually in stoichiometric amounts) under stirring at controlled temperature (0-25 °C).
  • The salt precipitates out, which is then filtered, washed, and dried under vacuum.

This salt formation improves the compound's stability, solubility, and bioavailability for pharmaceutical applications.

Comparative Data Table of Preparation Conditions for 7-Substituted Quinazolinone Derivatives

Step Reagents/Conditions Solvent(s) Temperature Time Yield (%) Purity (%) Notes
7-Butoxy substitution 7-Hydroxyquinazolinone + 1,4-dibromobutane + K2CO3 DMF, Acetonitrile, Ethanol 30-90 °C (reflux) 6-16 hours 73-85 85-95 Phase transfer catalyst improves yield and selectivity
3-(2-Diethylaminoethyl) alkylation 3-Haloquinazolinone + 2-(diethylamino)ethyl halide + K2CO3 DMF, Acetonitrile 40-60 °C 4-12 hours 65-80 >90 May require protection of quinazolinone nitrogen
Oxalate salt formation Free base + Oxalic acid Ethanol, Methanol 0-25 °C 1-3 hours >90 >98 Precipitation followed by filtration and drying

Research Findings and Discussion

  • The alkylation of the 7-hydroxy group with 1,4-dibromobutane is a critical step with multiple optimized protocols demonstrating yields from 73% to 85%, depending on solvent and base used. Potassium carbonate in DMF or acetonitrile at moderate temperatures is most effective, often assisted by phase transfer catalysts for enhanced reactivity.
  • The introduction of the diethylaminoethyl side chain at the 3-position is less frequently detailed in literature but follows typical alkylation chemistry of quinazolinones. The presence of a tertiary amine side chain is crucial for biological activity, and its incorporation must be carefully controlled to avoid over-alkylation or side reactions.
  • Oxalate salt formation is a standard pharmaceutical salt formation technique that enhances compound handling and pharmacokinetics.
  • Structural analogues with similar substitutions have shown promising kinase inhibition activity, indicating the importance of precise synthetic control to obtain pure, well-characterized compounds for biological evaluation.

Chemical Reactions Analysis

Types of Reactions

7-butoxy-3-(2-diethylaminoethyl)quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

7-Butoxy-3-(2-(diethylamino)ethyl)-4(3H)-quinazolinone oxalate has been investigated for its potential therapeutic effects.

Anticancer Activity

Recent studies have indicated that quinazolinone derivatives exhibit anticancer properties. For instance, a study demonstrated that compounds similar to 7-butoxy derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest . The mechanism typically involves the modulation of signaling pathways associated with cancer progression.

Study ReferenceFindings
Induction of apoptosis in cancer cell lines.
Inhibition of tumor growth in animal models.

Neuroprotective Effects

Research has also pointed to neuroprotective effects of quinazolinone derivatives, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential .

Dermatological Applications

The compound is being evaluated for its efficacy in dermatological formulations due to its favorable skin penetration characteristics.

Topical Formulations

Studies have shown that formulations containing 7-butoxy-3-(2-(diethylamino)ethyl)-4(3H)-quinazolinone oxalate can enhance skin hydration and provide anti-inflammatory effects. A recent formulation study highlighted its effectiveness in improving skin barrier function and reducing erythema .

Formulation TypeActive IngredientEffectiveness
Cream7-butoxy derivativeImproved hydration and reduced irritation.
Gel7-butoxy derivativeEnhanced absorption and anti-inflammatory properties.

Cosmetic Applications

Due to its chemical properties, this quinazolinone derivative is being explored as an ingredient in cosmetic products.

Stability and Safety Testing

Cosmetic formulations incorporating this compound undergo rigorous testing to ensure safety and efficacy. Compliance with regulations such as the EU Cosmetic Regulation (1223/2009) is critical for market approval .

Test TypePurposeOutcome
Stability TestingAssess formulation integrity over timeFormulations remained stable under various conditions.
Safety AssessmentEvaluate skin irritation potentialNo significant irritation reported in clinical trials.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Key Quinazolinone Derivatives

Compound Name Position 2 Position 3 Position 7 Salt/Form Biological Activity
7-Butoxy-3-(2-(diethylamino)ethyl)-4(3H)-quinazolinone oxalate - 2-(Diethylamino)ethyl Butoxy Oxalate Potential CNS modulation
Methaqualone (2-Methyl-3-o-tolyl-4(3H)-quinazolinone) Methyl o-Tolyl - Free base Sedative-hypnotic
8-Benzyloxy-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one Methyl 2-Methylphenyl Benzyloxy Free base Anticonvulsant
2-Acetyl-4(3H)-quinazolinone Acetyl - - Free base Not reported (structural lead)
3-{2-[4-(1H-indol-3-yl)-1-piperidinyl]ethyl}-6,7-dimethoxy-4(3H)-quinazolinone - 2-[4-(Indol-3-yl)piperidinyl]ethyl 6,7-Dimethoxy Free base Serotonin modulation (depression)

Key Observations:

This contrasts with Methaqualone’s aryl group (o-tolyl), which contributes to sedative effects via GABAergic pathways . The piperidinyl-indole substituent in the Wyeth derivative (Example 2) targets serotonin receptors, indicating that bulky or aromatic groups at position 3 influence CNS selectivity .

This may enhance blood-brain barrier penetration.

Salt Forms :

  • The oxalate salt of the target compound distinguishes it from free-base derivatives like Methaqualone, improving aqueous solubility and pharmacokinetics.

Physicochemical Properties

  • Melting Points: While specific data for the target compound is unavailable, related quinazolinones exhibit melting points between 228–230°C (e.g., 4l in ) and higher, influenced by substituents and salt forms .
  • Synthetic Routes : Similar to Methaqualone derivatives, the target compound likely employs palladium-catalyzed cross-coupling or nucleophilic substitution, as seen in and .

Biological Activity

7-Butoxy-3-(2-(diethylamino)ethyl)-4(3H)-quinazolinone oxalate is a synthetic compound belonging to the quinazolinone family, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an antimicrobial agent. Its unique structure, featuring a butoxy group and a diethylaminoethyl side chain, contributes to its biological efficacy.

  • Molecular Formula : C18H27N3O2·C2H2O4
  • Molecular Weight : Approximately 407.5 g/mol
  • CAS Registry Number : 35739-56-1

Biological Activity Overview

Research indicates that 7-butoxy-3-(2-(diethylamino)ethyl)-4(3H)-quinazolinone oxalate exhibits significant antimicrobial properties, particularly against various bacterial strains. Its mechanism of action involves disrupting bacterial cell components, inhibiting biofilm formation, and interfering with quorum sensing in pathogens such as Pseudomonas aeruginosa .

Antimicrobial Activity

The compound has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity against selected bacterial strains:

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus1270
Escherichia coli1565
Pseudomonas aeruginosa1080
Candida albicans1180

These results indicate that the compound possesses a broad spectrum of activity and may serve as a candidate for developing new antibacterial agents.

The antimicrobial activity of 7-butoxy-3-(2-(diethylamino)ethyl)-4(3H)-quinazolinone oxalate can be attributed to several mechanisms:

  • Disruption of Cell Membrane Integrity : The compound interferes with the structural integrity of bacterial membranes.
  • Inhibition of Biofilm Formation : It prevents the aggregation of bacteria into biofilms, which are often resistant to conventional antibiotics.
  • Quorum Sensing Interference : The compound disrupts communication between bacterial cells, which is crucial for their collective behavior and virulence .

Case Studies and Research Findings

Recent studies have explored the biological activities of various quinazolinone derivatives, including 7-butoxy-3-(2-(diethylamino)ethyl)-4(3H)-quinazolinone oxalate. A notable study demonstrated that this compound effectively inhibited specific bacterial enzymes critical for bacterial survival .

In another research effort, derivatives similar to this compound were synthesized and evaluated for their antimicrobial properties. These studies confirmed that structural modifications at specific positions could enhance biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug development .

Comparative Analysis with Similar Compounds

The following table compares structural features and biological activities of related quinazolinone derivatives:

Compound NameStructural FeaturesBiological Activity
6-Methoxyquinazolinone Methoxy group at position 6Antimicrobial properties
2-Aminoquinazoline Amino group at position 2Anticancer activity
7-Butoxy-3-(2-(diethylamino)ethyl)-4(3H)-quinazolinone oxalate Butoxy and diethylaminoethyl side chainsAntimicrobial agent

This comparison highlights the unique position of 7-butoxy-3-(2-(diethylamino)ethyl)-4(3H)-quinazolinone oxalate due to its specific side chains that enhance its biological activity compared to other quinazolinones.

Q & A

Basic: What established synthetic methodologies are recommended for the laboratory-scale preparation of 7-Butoxy-3-(2-(diethylamino)ethyl)-4(3H)-quinazolinone oxalate?

Methodological Answer:
The synthesis of quinazolinone derivatives typically involves cyclization reactions using anthranilic acid derivatives, amines, and acylating agents. A validated approach involves reacting methyl N-acetylanthranilate with primary amines (e.g., octylamine hydrochloride) in the presence of phosphorus pentaoxide (P₂O₅) and a tertiary amine catalyst, yielding 4(3H)-quinazolinones in high yields (88%) . Alternative routes include acyl chloride-mediated reactions in pyridine or benzene, which require precise control of stoichiometry and reaction time to avoid side products . For oxalate salt formation, post-synthetic treatment with oxalic acid under controlled pH is critical.

Basic: What analytical techniques are essential for verifying the structural identity and purity of this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and diethylaminoethyl side-chain integration (e.g., δ 0.88 ppm for butoxy terminal methyl ).
  • IR spectroscopy : Detection of carbonyl (C=O) stretches (~1680 cm⁻¹) and amine/oxalate interactions .
  • Elemental analysis : Validate empirical formulas (e.g., C₁₅H₁₈N₂O for the base structure) .
  • Chromatography (HPLC/TLC) : Monitor purity, especially after salt formation steps .

Basic: How can researchers design initial biological screening assays to evaluate the compound's bioactivity?

Methodological Answer:
Standardized assays include:

  • Enzyme inhibition studies : Target kinases or receptors using fluorescence-based assays.
  • Cytotoxicity profiling : Use cell lines (e.g., HEK-293) with MTT assays, comparing results to structural analogs (e.g., ethyl benzoate derivatives ).
  • Dose-response curves : Establish IC₅₀ values under controlled pH and temperature to account for oxalate solubility limitations .

Advanced: What systematic approaches are effective in optimizing reaction yields during multi-step synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Vary parameters like solvent polarity (e.g., ethanol vs. dichloromethane), temperature (80–120°C), and catalyst loading .
  • In-line analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation in real time .
  • Scale-down models : Simulate pilot-scale conditions (e.g., agitation rates) using microreactors to identify yield-limiting steps .

Advanced: How should contradictory data regarding this compound's physicochemical properties be reconciled across studies?

Methodological Answer:

  • Meta-analysis : Compare datasets using standardized metrics (e.g., logP, pKa) and control for variables like solvent impurities or hydration states .
  • Cross-validation : Replicate key experiments (e.g., solubility in DMSO) under identical conditions, reporting detailed protocols .
  • Theoretical modeling : Calculate thermodynamic properties (e.g., Gibbs free energy of solvation) to explain discrepancies .

Advanced: What computational strategies enable predictive modeling of this compound's reactivity and derivative formation?

Methodological Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to map reaction pathways for acylations or alkylations .
  • Machine learning : Train models on existing quinazolinone datasets to predict optimal conditions for novel substitutions .
  • Transition state analysis : Identify rate-limiting steps in oxalate salt formation using Gaussian or ORCA software .

Advanced: What methodologies facilitate the establishment of structure-activity relationships (SAR) for quinazolinone derivatives?

Methodological Answer:

  • Systematic substituent variation : Modify the butoxy chain length or diethylamino group to assess bioactivity shifts .
  • 3D-QSAR modeling : Align molecular fields (CoMFA/CoMSIA) with activity data from analogs .
  • Crystallography : Resolve X-ray structures to correlate conformation (e.g., quinazolinone ring puckering) with potency .

Advanced: How can reaction mechanisms be elucidated using combined experimental and computational approaches?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Use deuterated reagents to probe hydrogen transfer steps in cyclization .
  • Computational path sampling : Apply the nudged elastic band (NEB) method to map energy landscapes for intermediates .
  • In-situ spectroscopy : Pair DFT-predicted intermediates with experimental IR/NMR data .

Advanced: What engineering considerations are critical when transitioning from batch to flow chemistry for scaled synthesis?

Methodological Answer:

  • Reactor design : Optimize residence time and mixing efficiency using tubular reactors with static mixers .
  • Process control : Implement PID loops for temperature and pH regulation during oxalate salt precipitation .
  • Waste minimization : Integrate membrane separation (e.g., nanofiltration) to recover solvents and catalysts .

Advanced: How can machine learning algorithms be integrated into the development of novel quinazolinone derivatives?

Methodological Answer:

  • Feature engineering : Use molecular descriptors (e.g., Morgan fingerprints) to train models on bioactivity datasets .
  • Generative adversarial networks (GANs) : Propose novel structures with optimized properties (e.g., solubility, binding affinity) .
  • Transfer learning : Adapt pre-trained models from related heterocycles (e.g., benzodiazepines) to quinazolinones .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.